N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c25-21(14-19-7-4-12-27-19)23-18-9-10-20-17(13-18)8-11-22(26)24(20)15-16-5-2-1-3-6-16/h1-7,9-10,12-13H,8,11,14-15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBRODZTNLIRRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)CC3=CC=CS3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common approach is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea in the presence of a catalyst. The reaction conditions often require a solvent-free environment and eco-friendly catalysts like lactic acid to promote green chemistry.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) and strong bases.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its biological applications include its use as a potential therapeutic agent due to its interaction with various biological targets.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs targeting diseases such as cancer and bacterial infections. Its ability to modulate biological pathways makes it a valuable candidate for drug discovery.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials and polymers. Its unique chemical properties make it suitable for applications in material science and nanotechnology.
Mechanism of Action
The mechanism by which N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Core Modifications: Tetrahydroquinolinone Derivatives
Compounds sharing the tetrahydroquinolinone core but differing in N1 substituents and acetamide-linked groups are summarized in Table 1.
Table 1. Structural and Physicochemical Comparison of Tetrahydroquinolinone Derivatives
*Estimated based on molecular formula.
Key Observations:
- N1 Substituent Impact : The benzyl group in the target compound enhances lipophilicity (logP = 4.68) compared to amine-containing analogs (e.g., compound 28 ), which may form charged species (e.g., dihydrochloride salts) with higher solubility .
- Stereochemistry : Unlike the racemic compound 30 , which requires chiral separation (SFC with ee >99.8%), the target compound’s achirality simplifies synthetic workflows .
Thiophene-Containing Acetamides
Compounds with thiophene-linked acetamide groups but divergent cores are compared below:
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide ():
- Core Structure: Cyanothiophene instead of tetrahydroquinolinone.
- Properties: Crystallizes in monoclinic P2₁/c (Z = 4), with a planar thiophene-acetamide arrangement favoring solid-state packing .
- Biological Relevance: While the target compound’s tetrahydroquinolinone core may enhance binding to kinase or protease targets, the cyanothiophene analog’s electron-withdrawing cyano group could alter electronic interactions .
N-(2,3-Diphenylquinoxalin-6-yl)acetamide Derivatives ():
Biological Activity
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Structural Characteristics
The compound features a tetrahydroquinoline core with a benzyl substituent and a thiophene ring, which contribute to its diverse biological activities. The structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H18N2O2S |
| Molecular Weight | 334.42 g/mol |
| LogP | 3.45 |
| Polar Surface Area | 60.12 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. For instance, it can compete with adenosine triphosphate (ATP) for binding to kinases, disrupting cellular signaling pathways relevant to cancer progression.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which can protect cells from oxidative stress and reduce inflammation.
- Antimicrobial Effects : Research indicates potential antimicrobial activity against various pathogens, making it a candidate for further exploration in treating infectious diseases.
Anticancer Properties
The compound has shown promise in preclinical models for its anticancer effects. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through modulation of apoptosis-related proteins .
Antimicrobial Activity
In antimicrobial assays, this compound exhibited significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were comparable to standard antibiotics used in clinical settings .
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds within the tetrahydroquinoline class:
- Study on Antitumor Activity : A series of tetrahydroquinoline derivatives were synthesized and evaluated for their anticancer properties against human tumor cell lines (e.g., HepG2). Compounds with similar structural motifs demonstrated IC50 values in the micromolar range, indicating potent anticancer activity .
- Structure-Activity Relationship (SAR) : Research has established a correlation between the presence of specific functional groups (like thiophene) and enhanced biological activity. Modifications in the benzyl group were found to significantly affect the potency of the compound against cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
